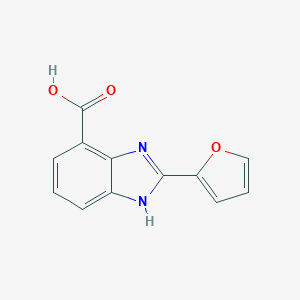

Ácido 2-(furan-2-il)-1H-bencimidazol-4-carboxílico

Descripción general

Descripción

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Aplicaciones Científicas De Investigación

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

Target of Action

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid primarily targets bacterial enzymes and proteins involved in essential cellular processes. These targets often include DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Mode of Action

The compound interacts with its targets by binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the enzymes’ ability to introduce negative supercoils into DNA, which is necessary for DNA replication and transcription . The inhibition results in the accumulation of DNA breaks and ultimately leads to bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways, primarily those involved in DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA damage, triggering the bacterial SOS response, which is a global response to DNA damage. This response can lead to cell cycle arrest and apoptosis .

Result of Action

At the molecular level, the action of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid results in the inhibition of bacterial DNA replication and transcription. This leads to the accumulation of DNA damage and the activation of the bacterial SOS response. At the cellular level, these effects result in cell cycle arrest and apoptosis, effectively killing the bacterial cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid. For instance, the compound is more stable and effective at physiological pH and temperature. The presence of certain ions or other compounds can either enhance or inhibit its activity by affecting its binding to the target enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid typically involves the condensation of furan-2-carboxylic acid with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The benzimidazole ring can be reduced to form 2-(furan-2-yl)-1,2-dihydrobenzimidazole.

Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2-(Furan-2-yl)-1,2-dihydrobenzimidazole.

Substitution: Various substituted benzimidazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-(Furan-2-yl)-1H-benzimidazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

2-(Furan-2-yl)-1H-benzimidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can influence its biological activity.

Uniqueness

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid is unique due to the presence of both the furan and benzimidazole rings, as well as the carboxylic acid group at the 4-position. This unique combination of structural features contributes to its diverse chemical reactivity and potential biological activities.

Actividad Biológica

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a fused benzimidazole and furan ring system, which contributes to its diverse chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with detailed research findings and case studies.

- Molecular Formula : C12H8N2O3

- Molecular Weight : Approximately 228.204 g/mol

- Melting Point : 222-225 °C

- Density : Approximately 1.465 g/cm³

The unique structural features of 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid include both furan and benzimidazole moieties, enhancing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid exhibits significant antimicrobial properties . Preliminary studies suggest that it effectively inhibits the growth of various bacterial strains by targeting essential cellular processes.

- Mechanism of Action :

- The compound primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to DNA damage accumulation and triggers bacterial cell death through apoptosis.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been investigated for its antifungal activity . It shows promise against several fungal pathogens, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

The potential of 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid as an anticancer agent has been a focal point of research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

- Case Studies :

- A study evaluated the compound's effect on glioblastoma cells, revealing significant inhibition of cell growth, suggesting its potential as a therapeutic agent against tumors .

- Another investigation assessed the compound's activity against breast cancer cell lines (MCF-7, SK-BR-3) and colorectal cancer cells (HCT116), reporting promising results in terms of reduced cell viability .

Comparison with Related Compounds

The biological activity of 2-furan-2-yl-3H-benzoimidazole-4-carboxylic acid can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Furan-2-yl)-1H-benzimidazole | Lacks carboxylic acid group | Different solubility and reactivity profiles |

| 2-(Furan-2-yl)-1H-benzimidazole-5-carboxylic acid | Carboxylic acid at position 5 | Potentially different biological activities |

| 5-(Furan-2-yl)-1H-benzimidazole | Furan positioned differently | Varies in pharmacological effects |

This table illustrates how variations in substituents can significantly influence biological activity and chemical properties.

Research Findings

Recent studies have provided insights into the compound's interaction with biological targets:

- Binding Affinity Studies : Interaction studies utilizing techniques such as molecular docking have shown strong binding affinities between the compound and key enzymes involved in DNA replication.

- In Vitro Testing : Various in vitro assays have confirmed the compound's efficacy against multiple strains of bacteria and fungi, underscoring its potential as a broad-spectrum antimicrobial agent.

Propiedades

IUPAC Name |

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHCVZPLGUTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587666 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124340-76-7 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.